Matricin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cell Adhesion and Migration

Matricin provides a scaffold for cell attachment and migration. Different matricin components offer specific adhesion sites for cells, influencing their movement and organization. Researchers utilize this property to study cell behavior in various contexts, such as:

- Wound healing: Matricin plays a vital role in wound closure by promoting cell migration and tissue regeneration .

- Cancer metastasis: Cancer cells often exploit matricin components to migrate and invade surrounding tissues. Studying their interaction with matricin helps researchers understand cancer progression .

- Stem cell research: Matricin can be used to create biocompatible scaffolds that mimic the natural environment for stem cells. This allows researchers to study stem cell differentiation and potential therapeutic applications .

Cell Differentiation and Signaling

Matricin not only provides physical support but also sends biochemical signals to cells. These signals can influence cell differentiation, proliferation, and gene expression. Researchers leverage this property to:

- Tissue engineering: By incorporating specific matricin components into engineered tissues, researchers can control cell behavior and promote tissue formation .

- Drug discovery: Studying how matricin influences cell signaling pathways can help identify potential drug targets for various diseases .

- Developmental biology: Matricin plays a crucial role in embryonic development. Researchers use matricin models to understand how cells interact and form different tissues during development .

Disease Modeling and Therapeutics

The composition and structure of the ECM can be altered in various diseases. Researchers are investigating how these changes contribute to disease progression and how matricin can be used for therapeutic purposes. This includes:

- Fibrosis: In fibrotic diseases, excessive deposition of matricin disrupts tissue function. Researchers are exploring ways to modulate matricin composition to prevent or reverse fibrosis .

- Neurodegenerative diseases: The ECM plays a role in brain development and function. Studying how matricin changes in neurodegenerative diseases like Alzheimer's might shed light on disease mechanisms and potential therapies .

- Cancer therapy: Targeting the interaction between cancer cells and the ECM holds promise for novel cancer therapies. Researchers are exploring strategies to disrupt this interaction and prevent tumor growth and metastasis

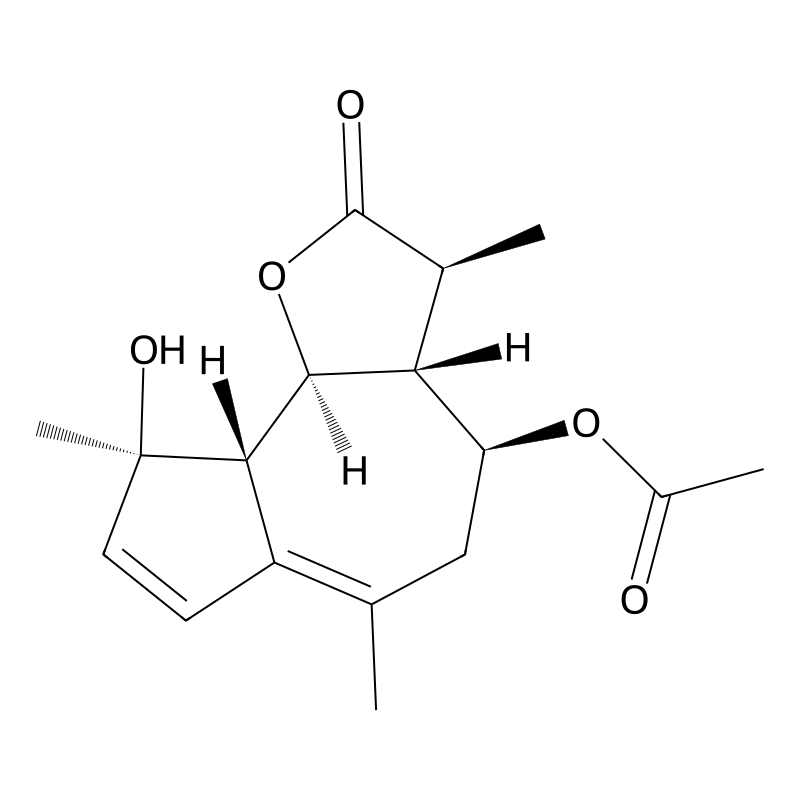

Matricin is a sesquiterpene compound primarily extracted from the flowers of the chamomile plant (Matricaria chamomilla). It is known for its colorless appearance and is categorized as a proazulene, which is a precursor to other biologically active compounds such as chamazulene. The chemical formula of matricin is with a molecular weight of approximately 306.4 g/mol. Matricin exhibits various pharmacological properties, particularly anti-inflammatory effects, making it significant in both traditional and modern medicine .

Matricin undergoes several chemical transformations, particularly in the human digestive system where it can be converted into chamazulene in artificial gastric fluid, although this conversion does not occur in artificial intestinal fluid. This transformation is crucial as chamazulene possesses distinct biological activities, including anti-inflammatory properties. Matricin's ability to scavenge free radicals also contributes to its chemical reactivity and potential therapeutic effects .

Matricin has been extensively studied for its biological activities, particularly its anti-inflammatory effects. It inhibits cyclooxygenase-2, a key enzyme involved in the inflammatory process, while showing no inhibition of cyclooxygenase-1. In various animal models, matricin has demonstrated significant anti-inflammatory activity both locally and systemically. Additionally, it has been shown to modulate oxidative stress by increasing levels of antioxidant enzymes such as catalase and superoxide dismutase, which are critical in protecting cells from damage caused by reactive oxygen species .

Matricin can be synthesized through various methods, predominantly involving extraction from chamomile flowers. While traditional extraction methods utilize solvents like ethanol or methanol, advanced techniques such as supercritical fluid extraction have been employed to enhance yield and purity. The compound can also be synthesized through biosynthetic pathways in plants where it is produced from farnesyl pyrophosphate via enzymatic reactions that involve cyclization and rearrangement processes .

Matricin has several applications in both pharmaceuticals and cosmetics due to its anti-inflammatory and antioxidant properties. It is used in formulations aimed at treating inflammatory skin conditions and gastrointestinal disorders. Furthermore, matricin's ability to enhance wound healing and reduce inflammation makes it valuable in topical applications for skin care products .

Research on matricin has highlighted its interactions with various biological systems. Studies indicate that it can modulate immune responses by affecting leukotriene production in neutrophils, thus influencing inflammation pathways. Additionally, matricin has been shown to interact with signaling pathways associated with oxidative stress, which further underscores its potential therapeutic roles in managing oxidative damage and inflammation .

Matricin shares structural and functional similarities with several other compounds derived from plants within the Asteraceae family. Below is a comparison highlighting its uniqueness:

Matricin's unique position arises from its specific conversion to chamazulene and its distinct mechanism of action against inflammation compared to related compounds.